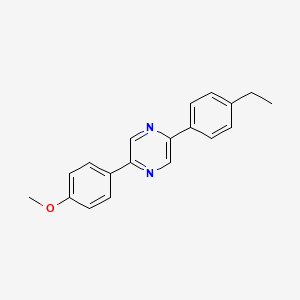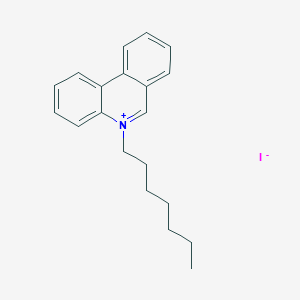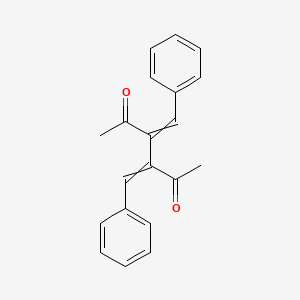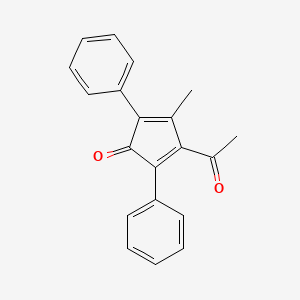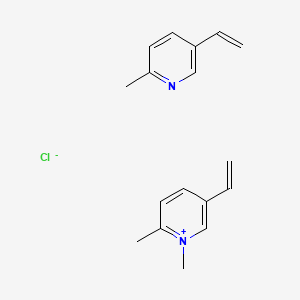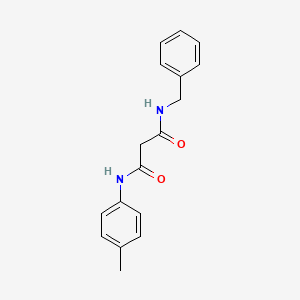![molecular formula C23H19NOS B14297757 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol CAS No. 118751-80-7](/img/structure/B14297757.png)
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol is a compound that has garnered significant interest in the field of photoinitiators, particularly for its applications in two-photon polymerization and nanolithographic printing . This compound is known for its ability to initiate polymerization reactions under specific conditions, making it a valuable tool in the creation of high-resolution three-dimensional nanostructures .
Preparation Methods
The synthesis of 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol involves several steps. One common synthetic route includes the Sonogashira coupling reaction, where a thioxanthone derivative is reacted with an ethynyl compound in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol involves its ability to absorb photons and initiate polymerization reactions. The compound undergoes excitation upon absorbing photons, leading to the formation of reactive intermediates that can initiate polymerization . The molecular targets and pathways involved include the interaction with monomers and the formation of polymer chains .
Comparison with Similar Compounds
Compared to other similar compounds, 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol offers unique advantages such as a lower threshold for initiating polymerization and higher efficiency . Similar compounds include:
Isopropyl thioxanthone (ITX): Commonly used photoinitiator with higher power requirements.
2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT): Another thioxanthone-based photoinitiator with improved polymerization threshold.
Properties
CAS No. |
118751-80-7 |
|---|---|
Molecular Formula |
C23H19NOS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
9-[2-[4-(dimethylamino)phenyl]ethynyl]thioxanthen-9-ol |
InChI |
InChI=1S/C23H19NOS/c1-24(2)18-13-11-17(12-14-18)15-16-23(25)19-7-3-5-9-21(19)26-22-10-6-4-8-20(22)23/h3-14,25H,1-2H3 |
InChI Key |
JPGFPRJPVYAPKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


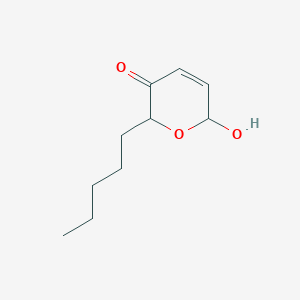
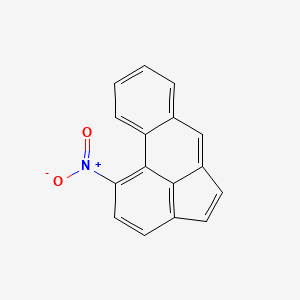
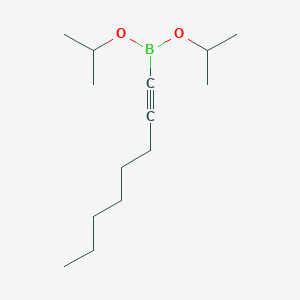
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
